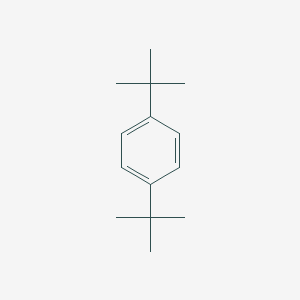

1,4-Di-tert-butylbenzene

描述

1,4-Di-tert-butylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two tert-butyl groups are substituted at the 1 and 4 positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

1,4-Di-tert-butylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of tert-butyl chloride with benzene in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:

Preparation of tert-butyl chloride: tert-butyl chloride is prepared from tert-butanol and hydrochloric acid through an S_N1 reaction.

Friedel-Crafts Alkylation: In a three-neck flask equipped with a thermometer, 20 ml of tert-butyl chloride and 10 ml of tert-butylbenzene are mixed. Anhydrous aluminum chloride (1 g) is added as a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

化学反应分析

Friedel-Crafts Alkylation and Reversibility

DTBB undergoes reversible Friedel-Crafts alkylation under acidic conditions. In the presence of AlCl₃, it reacts with tert-butyl chloride to form 1,3,5-tri-tert-butylbenzene (Fig. 1) . The reaction equilibrium favors DTBB at lower temperatures (0–5°C) but shifts toward tri-substituted products at higher temperatures (25°C) .

Table 1: Reaction conditions and product distribution

| Starting Material | Catalyst | Temp (°C) | Time (hr) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| DTBB + t-BuCl | AlCl₃ | 0–5 | 3 | This compound | 73 |

| DTBB + excess t-BuCl | AlCl₃ | 25 | 6 | 1,3,5-Tri-tert-butylbenzene | 40 |

The reversibility arises from steric strain in tri-substituted products, which drives retro-alkylation .

Isomerization Under Acidic Conditions

Heating DTBB with AlCl₃ at 80°C induces isomerization to 1,3-di-tert-butylbenzene, demonstrating thermodynamic control :

Key findings :

-

Product ratios depend on reaction duration:

Electrophilic Aromatic Substitution

Despite steric hindrance, DTBB undergoes nitration and sulfonation at specific positions due to tert-butyl groups' ortho/para-directing effects .

Nitration

Nitration with HNO₃/H₂SO₄ yields 2-nitro-1,4-di-tert-butylbenzene as the major product (85%), with minor 3-nitro isomer (15%) .

Table 2: Nitration regioselectivity

| Position | Relative Reactivity | Product (%) |

|---|---|---|

| Ortho | 10× benzene | 85 |

| Meta | 1× benzene | 15 |

The tert-butyl group’s hyperconjugative electron donation activates ortho positions despite steric bulk .

Host-Guest Chemistry

DTBB forms crystalline inclusion complexes with solvents like methanol and ethyl acetate. X-ray studies reveal:

-

Channel-type structures with solvent molecules trapped in voids .

-

Stability depends on solvent polarity (ΔG° = −12.3 kJ/mol for methanol complexes) .

Thermal Decomposition

At temperatures >400°C, DTBB decomposes via radical pathways:

Products identified :

Oxidation Reactions

Reaction requires anhydrous conditions and yields 62% diketone product .

科学研究应用

- Crystallization Studies : DTBB is commonly used to study the effects of solvents and crystallization conditions on crystal habits. Researchers utilize DTBB as a model compound to understand crystallization phenomena in organic solvents, which can lead to insights applicable in pharmaceuticals and materials science .

- Thermodynamic Properties : DTBB has been investigated for its thermodynamic properties, including heat capacities and phase transitions. Studies report detailed measurements of enthalpy and entropy, contributing to the understanding of its behavior under various temperature conditions . This data is crucial for applications in chemical engineering where precise thermal management is required.

- Solvent and Intermediate : In industrial applications, DTBB serves as a solvent and an intermediate in the synthesis of various organic compounds. It is utilized in the production of curing agents, engineering plastics, and cross-linking agents, making it valuable in polymer chemistry .

- Plastic Food Packaging : Recent research highlights the challenges associated with non-intentionally added substances (NIAS) in plastic food packaging. DTBB's role as a potential NIAS has been evaluated for its safety and migration properties, emphasizing its relevance in food safety assessments .

Case Study 1: Crystallization Behavior

A study published in the Journal of Crystal Growth examined how DTBB crystallizes from different solvents. Researchers found that varying solvent polarity significantly influenced the crystal morphology of DTBB, which has implications for optimizing crystallization processes in pharmaceutical manufacturing .

Case Study 2: Thermodynamic Measurements

Research conducted by the National Institute of Standards and Technology (NIST) provided comprehensive data on the thermodynamic properties of DTBB. The study reported new vapor pressure measurements near the triple-point temperature, enhancing the understanding of DTBB's phase behavior under varying conditions .

作用机制

The mechanism of action of 1,4-Di-tert-butylbenzene involves its interaction with various molecular targets. In electrophilic substitution reactions, the tert-butyl groups activate the benzene ring towards electrophilic attack, facilitating the substitution process. The presence of tert-butyl groups also influences the stability and reactivity of the compound.

相似化合物的比较

Similar Compounds

tert-Butylbenzene: A similar compound with only one tert-butyl group attached to the benzene ring.

1,3-Di-tert-butylbenzene: Another derivative with tert-butyl groups at the 1 and 3 positions of the benzene ring.

1,2-Di-tert-butylbenzene: A derivative with tert-butyl groups at the 1 and 2 positions of the benzene ring

Uniqueness

1,4-Di-tert-butylbenzene is unique due to the symmetrical placement of the tert-butyl groups, which imparts specific chemical properties and stability. This symmetry makes it particularly useful in various industrial applications where stability and reactivity are crucial.

生物活性

1,4-Di-tert-butylbenzene (DTBB) is an organic compound with significant industrial applications, particularly as a stabilizer and antioxidant in various chemical formulations. Its biological activity has garnered attention due to potential health implications, particularly concerning endocrine disruption and toxicity. This article reviews the available literature on the biological activity of DTBB, focusing on its mechanisms of action, toxicological profiles, and potential health risks.

This compound is characterized by its bulky tert-butyl groups that confer unique steric properties. These properties influence its reactivity and interactions with biological systems. The compound has a molecular formula of C14H22 and a molecular weight of 198.33 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential endocrine-disrupting effects and toxicity.

Toxicity Studies

Toxicological assessments indicate that DTBB may exhibit varying degrees of toxicity depending on exposure levels. For instance, acute toxicity studies have shown that high doses can lead to adverse effects in animal models, including mortality and organ damage .

Case Study 1: Toxicological Evaluation

A study conducted by the U.S. Environmental Protection Agency (EPA) evaluated the toxicity of tert-butylbenzene, a structural analog of DTBB. In this study, male rats were administered varying doses of tert-butylbenzene. The findings indicated a no-observed-adverse-effect level (NOAEL) of 812 mg/kg-day based on the absence of ototoxicity at this dose . Although not directly involving DTBB, these results provide insight into the potential toxicity profile of similar compounds.

Case Study 2: Endocrine Disruption Mechanisms

Research on 2,4-DTBP demonstrated its ability to induce adipogenesis in human multipotent mesenchymal stem cells through RXRα activation . While this study does not directly involve DTBB, it raises concerns about the endocrine-disrupting potential of structurally related compounds.

Table 1: Toxicity Data Summary for Related Compounds

| Compound | NOAEL (mg/kg-day) | Observed Effects |

|---|---|---|

| 2,4-Di-tert-butylphenol | 40 | Adipogenesis in MSCs |

| Tert-butylbenzene | 812 | No ototoxicity; organ damage at higher doses |

Table 2: Comparison of Endocrine Disruption Potential

| Compound | Mechanism of Action | Receptor Interaction |

|---|---|---|

| 2,4-Di-tert-butylphenol | Induces adipogenesis | RXRα, PPARγ |

| This compound | Potentially similar due to structure | Unknown; further research needed |

属性

IUPAC Name |

1,4-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWNNCMFKFBNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061410 | |

| Record name | p-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-72-2 | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-di-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DI-TERT-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55PTX4KH71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 1,4-Di-tert-butylbenzene has the molecular formula C14H22 and a molecular weight of 190.32 g/mol. Key spectroscopic data include:

- 1H NMR: Signals corresponding to the aromatic protons and the tert-butyl groups. For example, in the thiourea inclusion compound, the tert-butyl groups exhibit distinct signals due to restricted rotation. []

- 13C NMR: Signals for the aromatic carbons and the tert-butyl groups. Solid-state 13C CP/MAS NMR reveals rapid reorientation of the phenyl ring about the C1-C4 axis at room temperature. []

A: The two tert-butyl groups in this compound contribute to its nonpolar character. As a result, it preferentially dissolves in nonpolar solvents like hydrocarbons. In micellar systems, studies using cetyltrimethylammonium bromide (CTABr) micelles show that this compound resides within the highly nonpolar micellar interior due to its hydrophobic nature. []

A: Research explored the potential of dienes derived from this compound as intermediates in the catalytic hydrogenation of aromatic hydrocarbons using a rhodium catalyst. [, ] This suggests potential applications of this compound derivatives in catalysis.

- Standard molar enthalpy of formation: Determined using combustion calorimetry in both liquid and crystalline states. [, , ]

- Standard molar enthalpy of vaporization/sublimation: Obtained from vapor pressure measurements as a function of temperature. []

- Enthalpy of fusion: Measured for the solid compound using differential scanning calorimetry. []

- Enthalpies of reactions: Determined for isomerization and transalkylation reactions of tert-butylbenzenes, including this compound, in chloroaluminate ionic liquids. []

ANone: Several studies have investigated the thermochemical properties of this compound. These include measurements of:

A: The bulky tert-butyl groups in this compound significantly impact electron transfer reactions. Research on bimolecular electron transfers involving this compound and its radical cation in acetonitrile reveals deviations from the Sandros-Boltzmann dependency on free energy. This deviation arises from the steric hindrance imposed by the tert-butyl groups, increasing the interplanar separation at contact and hindering π orbital overlap. []

A: Yes, computational methods like B3LYP and G3MP2 have been employed to predict the thermodynamic functions of isomerization and transalkylation reactions involving this compound. These calculations successfully corroborated experimental findings and helped establish a consistent set of thermodynamic data for tert-butylbenzene derivatives. []

A: Yes, this compound forms inclusion compounds with thiourea. Studies using deuterium NMR spectroscopy and X-ray crystallography have provided insights into the dynamics of both guest and host molecules within these inclusion complexes. [, ] These studies highlight the restricted rotations of the tert-butyl groups and the phenyl ring within the thiourea channels.

A: Yes, this compound, specifically its oxidized derivative 2,2′-Oxybis(this compound), has been isolated and identified from natural sources. It was found in the rhizomes of the plant Dioscorea collettii and in the marine organism Peronia verruculata. [, ] This discovery highlights the presence of this compound derivatives in diverse biological systems.

A: While not directly a material itself, the influence of this compound on material properties is evident in its use as a comonomer. When copolymerized with acetylene, the resulting material's solubility and stability are directly related to the this compound content. []

A: While specific details about the crystal structure might require further exploration within the provided research, there is evidence pointing towards its existence and sensitivity to solvent environments. Research mentions the impact of different solvents on the crystal habit of this compound, suggesting the presence of a defined crystalline structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。